molecular formula C14H14N2O2 B1367342 Ester méthylique d'ozagrel CAS No. 866157-50-8

Ester méthylique d'ozagrel

Numéro de catalogue: B1367342
Numéro CAS: 866157-50-8
Poids moléculaire: 242.27 g/mol
Clé InChI: FTLRFDGBBQSQMJ-VOTSOKGWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ozagrel Methyl Ester is an impurity of Ozagrel, an antiplatelet drug that acts as a thromboxane A2 synthesis inhibitor . Its molecular formula is C14H14N2O2 .


Synthesis Analysis

In a study, novel ozagrel/paeonol-containing codrugs were synthesized and characterized using 1H-NMR, 13C-NMR, and mass spectroscopy . Ozagrel (0.141 g, 0.00085 mol), EDCL (0.118 g, 0.0006 mol), and HOBT (0.083 g, 0.0006 mol) were added to CH2Cl2 (2 mL) and stirred for 2 h .


Molecular Structure Analysis

The molecular structure of Ozagrel Methyl Ester is characterized by a molecular formula of C14H14N2O2 and a molecular weight of 242.27 g/mol .

Applications De Recherche Scientifique

Inhibition de la thromboxane A2 synthase

L'ozagrel est connu comme un inhibiteur de la thromboxane A2 (TXA2) synthase, qui joue un rôle important dans la formation de thrombose et d'agrégation plaquettaire. Cette application est cruciale dans la recherche médicale axée sur la prévention de ces conditions .

Conception et synthèse de médicaments

La conception et la synthèse de nouveaux dérivés de l'ozagrel, y compris son ester méthylique, sont un domaine de recherche actif. Ces efforts visent à améliorer l'efficacité du médicament et à réduire les effets secondaires .

Traitement de l'AVC

Les propriétés de l'ozagrel sont explorées pour traiter l'AVC ischémique, en particulier en tirant parti des composés naturels des plantes médicinales pour améliorer les résultats avec moins d'effets secondaires .

Analyse des impuretés

Dans la fabrication pharmaceutique, il est essentiel de comprendre et de contrôler les impuretés. La recherche sur les méthodes de préparation des impuretés de l'ozagrel, y compris ses dérivés d'ester méthylique, est essentielle pour le contrôle de la qualité .

Mécanisme D'action

Target of Action

Ozagrel methyl ester primarily targets thromboxane A2 (TXA2) synthase and P2Y12 , two proteins critical for platelet aggregation . TXA2 synthase is an enzyme responsible for the synthesis of thromboxane A2, a potent vasoconstrictor and platelet aggregator. P2Y12 is a receptor that plays a crucial role in platelet activation and aggregation .

Mode of Action

Ozagrel methyl ester interacts with its targets, leading to the inhibition of TXA2 synthase and P2Y12 . This interaction results in the suppression of thromboxane A2 synthesis and platelet aggregation, thereby exerting its therapeutic effects .

Biochemical Pathways

The inhibition of TXA2 synthase and P2Y12 disrupts the biochemical pathways involved in platelet aggregation. This disruption can lead to a decrease in thromboembolism, which is a characteristic feature of conditions like ischemic stroke .

Pharmacokinetics

The pharmacokinetics of Ozagrel methyl ester involves its metabolic conversion to other compounds. After administration, Ozagrel methyl ester is metabolized to form two metabolites, M1 and M2 . The metabolic conversion of Ozagrel methyl ester to M2 and M1, and the conversion of M2 to M1, are the primary metabolic pathways of Ozagrel methyl ester in the body .

Result of Action

The result of Ozagrel methyl ester’s action is the inhibition of platelet aggregation, which can potentially reduce the risk of thromboembolic events such as stroke . It has been found to exert protective effects against oxygen-glucose deprivation injury in PC12 cells, indicating its potential neuroprotective effect .

Action Environment

The action of Ozagrel methyl ester can be influenced by various environmental factors. For instance, the metabolic conversion of Ozagrel methyl ester to its metabolites can be affected by factors such as the presence of certain enzymes in the body . .

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling Ozagrel Methyl Ester . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Orientations Futures

Research on Ozagrel and its derivatives, including Ozagrel Methyl Ester, is ongoing. One study synthesized and evaluated novel ozagrel/paeonol-containing codrugs with antiplatelet aggregation activities as a potential therapeutic agent for stroke . This suggests that Ozagrel Methyl Ester and related compounds may have potential applications in the treatment of cardiovascular diseases.

Analyse Biochimique

Biochemical Properties

Ozagrel methyl ester plays a significant role in biochemical reactions by inhibiting the synthesis of thromboxane A2, a potent vasoconstrictor and promoter of platelet aggregation. This inhibition is achieved through the interaction of ozagrel methyl ester with thromboxane A2 synthase, an enzyme responsible for the conversion of prostaglandin H2 to thromboxane A2. By binding to the active site of thromboxane A2 synthase, ozagrel methyl ester effectively reduces the production of thromboxane A2, thereby decreasing platelet aggregation and vasoconstriction .

Cellular Effects

Ozagrel methyl ester exerts various effects on different cell types and cellular processes. In endothelial cells, it enhances the production of nitric oxide, leading to vasodilation and improved blood flow. In platelets, ozagrel methyl ester inhibits aggregation, thereby reducing the risk of clot formation. Additionally, it has been shown to modulate cell signaling pathways, such as the Rho kinase pathway, which plays a role in vascular smooth muscle contraction and cell migration . Ozagrel methyl ester also influences gene expression by downregulating the expression of pro-inflammatory cytokines and upregulating anti-inflammatory genes .

Molecular Mechanism

The molecular mechanism of ozagrel methyl ester involves its binding to thromboxane A2 synthase, leading to the inhibition of thromboxane A2 production. This binding interaction is facilitated by the imidazole ring present in the structure of ozagrel methyl ester, which interacts with the active site of the enzyme. Additionally, ozagrel methyl ester has been shown to inhibit the activity of other enzymes involved in the arachidonic acid pathway, further reducing the production of pro-inflammatory mediators . These molecular interactions result in the overall anti-thrombotic and anti-inflammatory effects of ozagrel methyl ester.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ozagrel methyl ester have been observed to change over time. Initially, the compound exhibits a rapid onset of action, leading to immediate inhibition of thromboxane A2 synthesis and platelet aggregation. Over time, the stability and degradation of ozagrel methyl ester can influence its long-term effects on cellular function. Studies have shown that ozagrel methyl ester remains stable under physiological conditions, with minimal degradation observed over extended periods . Long-term exposure to ozagrel methyl ester has been associated with sustained anti-thrombotic effects and improved vascular function in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of ozagrel methyl ester vary with different dosages in animal models. At low doses, the compound effectively inhibits thromboxane A2 synthesis and reduces platelet aggregation without causing significant adverse effects. At higher doses, ozagrel methyl ester may exhibit toxic effects, such as hepatotoxicity and gastrointestinal disturbances . Threshold effects have been observed, where the therapeutic benefits of ozagrel methyl ester plateau at certain dosages, and further increases in dosage do not result in additional therapeutic effects .

Metabolic Pathways

Ozagrel methyl ester is involved in several metabolic pathways, primarily in the liver and intestinal mucosa. The compound undergoes metabolic conversion to its primary metabolites, M1 and M2, through the action of hepatic enzymes. These metabolites are further processed and excreted via the biliary and renal routes . The metabolic pathways of ozagrel methyl ester also involve interactions with various cofactors and enzymes, such as cytochrome P450, which play a role in its biotransformation and elimination .

Transport and Distribution

Within cells and tissues, ozagrel methyl ester is transported and distributed through various mechanisms. The compound is absorbed into the bloodstream and distributed to target tissues, where it exerts its pharmacological effects. Transporters and binding proteins, such as albumin, facilitate the movement of ozagrel methyl ester within the body . The distribution of ozagrel methyl ester is influenced by its lipophilicity, allowing it to cross cell membranes and reach intracellular targets .

Subcellular Localization

Ozagrel methyl ester is localized in various subcellular compartments, including the cytoplasm and endoplasmic reticulum. The compound’s activity and function are influenced by its subcellular localization, as it interacts with specific enzymes and receptors within these compartments. Post-translational modifications, such as phosphorylation, can also affect the targeting and localization of ozagrel methyl ester to specific organelles . These interactions and modifications play a crucial role in the compound’s overall pharmacological effects.

Propriétés

IUPAC Name

methyl (E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-18-14(17)7-6-12-2-4-13(5-3-12)10-16-9-8-15-11-16/h2-9,11H,10H2,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTLRFDGBBQSQMJ-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)CN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC=C(C=C1)CN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ozagrel methyl ester
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ozagrel methyl ester
Reactant of Route 3
Reactant of Route 3
Ozagrel methyl ester
Reactant of Route 4
Reactant of Route 4
Ozagrel methyl ester
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Ozagrel methyl ester
Reactant of Route 6
Reactant of Route 6
Ozagrel methyl ester
Customer
Q & A

A: The research paper presents a new method for synthesizing ozagrel methyl ester using readily available starting materials and a straightforward reaction sequence []. The advantages of this method are its higher yield compared to existing methods and its reduced environmental impact, making it more suitable for large-scale production of this important pharmaceutical intermediate.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.